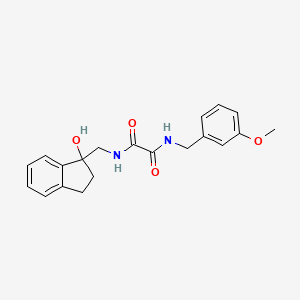

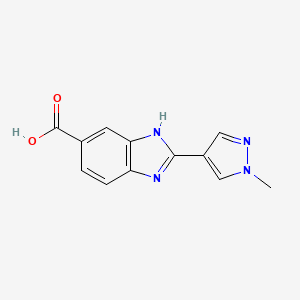

![molecular formula C22H21N5O2 B2659260 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,5-dimethylbenzamide CAS No. 899967-12-5](/img/structure/B2659260.png)

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,5-dimethylbenzamide

カタログ番号:

B2659260

CAS番号:

899967-12-5

分子量:

387.443

InChIキー:

HZVGMSQEEFAZKG-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,5-dimethylbenzamide” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are nitrogen-containing heterocyclic compounds that are considered as privileged core skeletons in biologically active compounds .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves a series of transformations including the hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines . The final pyrazolo[3,4-d]pyrimidin-4-one derivatives can also be synthesized from 5-(arylamido)-1H-pyrazole-4-carboxylic acids in the presence of a catalytic amount of anhydrous zinc (II) chloride .科学的研究の応用

Insecticidal and Antibacterial Potential

- Application : The compound's analogs have been explored for insecticidal and antibacterial properties. Specifically, pyrimidine linked pyrazole heterocyclics have shown efficacy against Pseudococcidae insects and selected microorganisms, indicating potential agricultural and medical applications (Deohate & Palaspagar, 2020).

Neuroinflammation Imaging and Therapy

- Application : Analogous pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for binding to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. This research suggests potential use in neuroinflammation imaging and therapy (Damont et al., 2015).

Antimicrobial and Anticancer Agents

- Application : Certain pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have demonstrated significant antimicrobial and anticancer activities, suggesting their potential in pharmaceutical research (Hafez et al., 2016).

Epidermal Growth Factor Receptor Inhibition

- Application : Pyrazolo[3,4-d]pyrimidine derivatives have shown potent inhibitory activity against various cancer cell receptors, including the epidermal growth factor receptor (EGFR) and the fibroblast growth factor receptor (FGFR), indicating a role in cancer therapy (Bakr & Mehany, 2016).

Anti-Mycobacterial Activity

- Application : Compounds in this chemical family have shown effectiveness against Mycobacterium tuberculosis, with particular substitutions enhancing their activity. This underscores their potential in addressing tuberculosis (Sutherland et al., 2022).

Platelet Antiaggregating Properties

- Application : Some pyrazole and pyrimidine derivatives exhibit platelet antiaggregating activity, which can be beneficial in cardiovascular therapies (Bondavalli et al., 1992).

特性

IUPAC Name |

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O2/c1-13-7-14(2)9-17(8-13)21(28)25-26-12-23-20-19(22(26)29)11-24-27(20)18-6-5-15(3)16(4)10-18/h5-12H,1-4H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVGMSQEEFAZKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=CC(=C4)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

N1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-N2-(3-...

Cat. No.: B2659179

CAS No.: 1396786-80-3

N-[5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2...

Cat. No.: B2659181

CAS No.: 476464-63-8

N-(2-chlorobenzyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2659183

CAS No.: 1487693-81-1

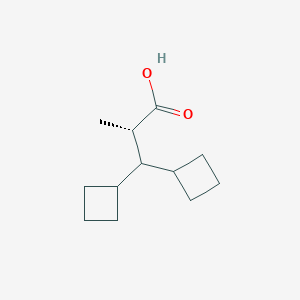

(2S)-3,3-Di(cyclobutyl)-2-methylpropanoic acid

Cat. No.: B2659185

CAS No.: 2248187-12-2

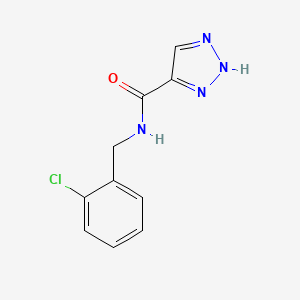

![N-[5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B2659181.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2659187.png)

![2-{[(2-aminoethyl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B2659188.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide](/img/structure/B2659190.png)

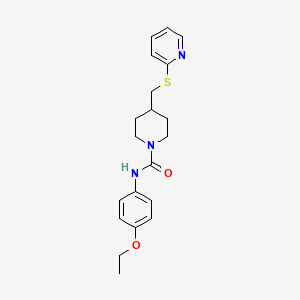

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-((3-methylquinoxalin-2-yl)thio)ethanone](/img/structure/B2659192.png)

![2-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2659193.png)

![3-[3-(1,5-Dimethylpyrazol-4-yl)phenyl]piperazin-2-one](/img/structure/B2659195.png)

![1-[5-(3-Methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2659197.png)

![3-[4-(Thiazol-2-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid ethyl ester](/img/structure/B2659200.png)